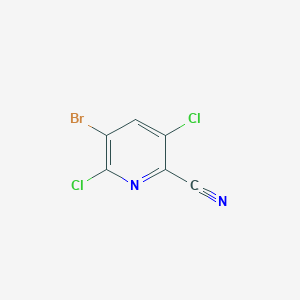
Tert-butyl 3-methyleneazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-methyleneazepane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2. It is a colorless to almost colorless clear liquid that is sensitive to air and should be stored under inert gas conditions . This compound is used as a synthetic building block in organic chemistry and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 3-methyleneazepane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydroperoxide with benzyl cyanides under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of tert-butyl hydroperoxide and benzyl cyanides in a controlled environment ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-methyleneazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-methyleneazepane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a synthetic building block for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-methyleneazepane-1-carboxylate involves its reactivity with various chemical reagents. The compound’s molecular structure allows it to participate in a range of chemical reactions, targeting specific molecular pathways and functional groups. The exact mechanism depends on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-methyleneazetidine-1-carboxylate: A similar compound with a slightly different molecular structure.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another related compound used in the synthesis of biologically active natural products.
Uniqueness
Tert-butyl 3-methyleneazepane-1-carboxylate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a synthetic building block makes it valuable in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
tert-butyl 3-methylideneazepane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-10-7-5-6-8-13(9-10)11(14)15-12(2,3)4/h1,5-9H2,2-4H3 |
InChI-Schlüssel |
ZBWMUFIPRVKDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC(=C)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


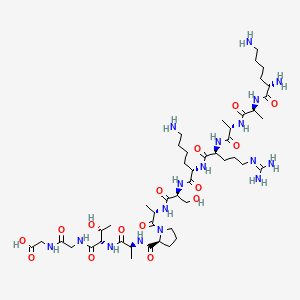

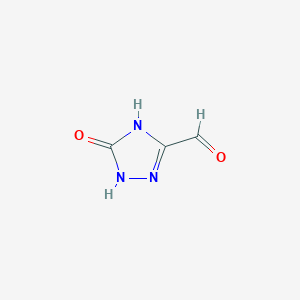
![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
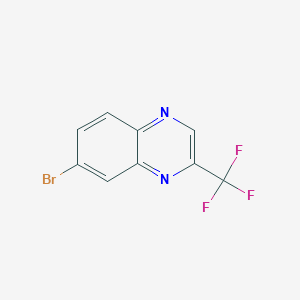
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
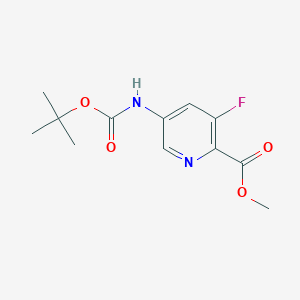
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)

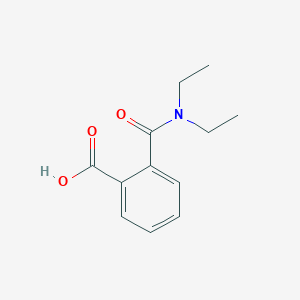
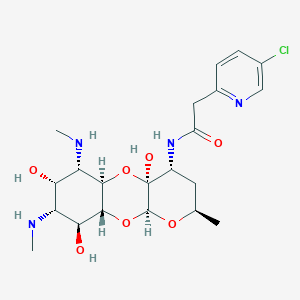
![(5S,8R,9R,17S,18S,21S,24S,26S,27R)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B13914493.png)
